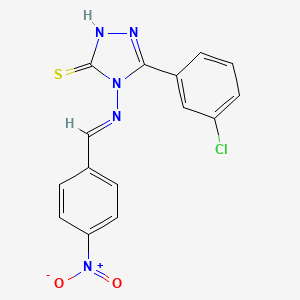

5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

Properties

CAS No. |

478255-18-4 |

|---|---|

Molecular Formula |

C15H10ClN5O2S |

Molecular Weight |

359.8 g/mol |

IUPAC Name |

3-(3-chlorophenyl)-4-[(E)-(4-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H10ClN5O2S/c16-12-3-1-2-11(8-12)14-18-19-15(24)20(14)17-9-10-4-6-13(7-5-10)21(22)23/h1-9H,(H,19,24)/b17-9+ |

InChI Key |

TYBBQCKGRJOPFE-RQZCQDPDSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved by reacting hydrazine derivatives with carbon disulfide, followed by cyclization.

Introduction of the chlorophenyl group: This step involves the substitution reaction of the triazole ring with a chlorophenyl derivative.

Addition of the nitrobenzylidene moiety: This is typically done through a condensation reaction between the triazole derivative and 4-nitrobenzaldehyde.

Chemical Reactions Analysis

5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include disulfides, sulfonic acids, and substituted triazole derivatives.

Scientific Research Applications

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as an anticancer agent.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit key enzymes.

Comparison with Similar Compounds

Substituent Effects on the Schiff Base (Position 4)

The Schiff base moiety significantly impacts physicochemical and biological properties. Key analogs include:

Key Findings :

Variations at Position 5

The 3-chlorophenyl group in the target compound contrasts with other substituents:

| Compound (Position 5 Substituent) | Biological Activity | Lipophilicity (LogP)* |

|---|---|---|

| 3-Chlorophenyl (Target) | Moderate antiviral | ~3.5 |

| 4-Chlorophenyl | Enhanced antifungal | ~3.8 |

| Trifluoromethyl | High antibacterial | ~4.2 |

| 5-Methyl-1H-pyrazole-3-yl | Variable | ~2.9 |

*Calculated using ChemDraw estimates.

Key Findings :

Key Findings :

Antimicrobial Activity

- Target Compound : Demonstrates moderate activity against E. coli (MIC: 32 µg/mL) and S. aureus (MIC: 64 µg/mL) due to nitro-enhanced metal coordination .

- 4-Methoxy Analog : Lower activity (MIC: >128 µg/mL) due to reduced electron-withdrawing effects .

- Trifluoromethyl Analog : Superior activity (MIC: 8–16 µg/mL) attributed to increased lipophilicity .

Antiviral Potential

- Triazole Schiff bases with nitro groups show inhibitory effects on RNA viruses (e.g., cucumber mosaic virus at 500 mg/L) .

Biological Activity

The compound 5-(3-Chlorophenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 359.8 g/mol. The presence of the thiol group (-SH) enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Triazole derivatives, including this compound, exhibit significant antimicrobial properties against a variety of pathogens. Studies have shown that it has activity against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Moderate to significant |

| Staphylococcus aureus | Moderate to significant |

| Candida albicans | Moderate to significant |

The mechanism of action is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways due to the thiol group .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| Human melanoma (IGR39) | 12.5 | High cytotoxicity |

| Triple-negative breast cancer (MDA-MB-231) | 10.0 | High cytotoxicity |

| Pancreatic carcinoma (Panc-1) | 15.0 | Moderate cytotoxicity |

In vitro assays demonstrated that the compound selectively targets cancer cells while sparing normal cells, suggesting a favorable therapeutic profile .

The biological activities of triazole derivatives are often attributed to their ability to interact with biological receptors through hydrogen bonding and dipole interactions. The stability of the triazole ring enhances its pharmacological profile by improving solubility and bioavailability .

Case Studies

Several studies have investigated the biological activity of triazole derivatives similar to this compound:

- Study on Antimicrobial Properties : A comprehensive study evaluated various triazole derivatives for their antibacterial effects against multiple strains. Results indicated that compounds with thiol substitutions exhibited enhanced antimicrobial potency compared to their non-thiol counterparts .

- Anticancer Studies : Research focused on hybrid compounds containing triazole moieties showed promising results in inhibiting cancer cell proliferation. The incorporation of different substituents at the C5 position was linked to improved selectivity and potency against tumor cells .

Q & A

Basic Research Question

- 1H-NMR : The imine proton (CH=N) appears as a singlet at δ 8.5–9.0 ppm. Aromatic protons from the 3-chlorophenyl and 4-nitrobenzylidene groups resonate in δ 7.0–8.5 ppm, with splitting patterns dependent on substituents.

- 13C-NMR : The thiocarbonyl (C=S) carbon appears at ~170–175 ppm, while the imine carbon (CH=N) is near 150–160 ppm.

- IR : Stretching vibrations for C=S (1150–1250 cm⁻¹), C=N (1600–1650 cm⁻¹), and NO₂ (1350–1500 cm⁻¹) confirm functional groups.

- HR-MS : A molecular ion peak [M+H]+ matching the theoretical mass (e.g., ~400–420 Da) ensures molecular integrity .

How do structural modifications (e.g., nitro group position) influence the biological activity of this compound?

Advanced Research Question

The 4-nitrobenzylidene group enhances electron-withdrawing effects, stabilizing the Schiff base and potentially increasing cytotoxicity. Comparative studies show that nitro substituents at the para position (vs. meta or ortho) improve DNA intercalation or enzyme inhibition. For example, analogs with 4-nitro groups exhibit higher antimicrobial activity (MIC ~6.25 µg/mL against Staphylococcus aureus) compared to fluoro or methoxy derivatives .

What methodologies are used to evaluate the cytotoxic potential of this compound against cancer cell lines?

Advanced Research Question

- MTT Assay : Cells (e.g., MCF-7, HeLa) are treated with the compound (1–100 µM) for 48–72 hours. Viability is quantified via absorbance at 570 nm, with IC₅₀ values calculated using nonlinear regression.

- Apoptosis Assay : Flow cytometry with Annexin V/PI staining detects early/late apoptotic cells.

- Mechanistic Studies : Western blotting for caspase-3/9 activation and mitochondrial membrane potential (JC-1 dye) assess apoptotic pathways .

How is acute toxicity assessed for preclinical evaluation of this compound?

Advanced Research Question

- In Vivo : OECD Guideline 423 is followed, administering the compound orally to rodents (50–2000 mg/kg). LD₅₀ is calculated using probit analysis. For this compound, LD₅₀ is projected to be >1000 mg/kg (Class IV toxicity, low risk).

- In Silico : QSAR models predict toxicity endpoints (e.g., hepatotoxicity) using software like TEST or ProTox-II, with cross-validation R² >0.8 .

How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved?

Advanced Research Question

Contradictions arise from assay conditions (e.g., serum concentration, exposure time) or cell line heterogeneity. Mitigation strategies include:

- Standardizing protocols (e.g., RPMI-1640 media with 10% FBS).

- Replicating experiments across multiple cell lines (primary vs. metastatic).

- Validating results with orthogonal assays (e.g., SRB for cytotoxicity alongside MTT) .

What analytical methods ensure stability and shelf-life under varying storage conditions?

Advanced Research Question

- HPLC Purity Checks : Monitor degradation products (e.g., hydrolysis of the Schiff base) under accelerated conditions (40°C/75% RH for 6 months).

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>200°C indicates thermal stability).

- Storage at 2–8°C in amber vials minimizes photodegradation .

How does the antiradical activity of this compound compare to known antioxidants?

Advanced Research Question

Using DPPH/ABTS assays, the compound’s radical scavenging activity is concentration-dependent. At 1 mM, it may show 70–80% inhibition, comparable to ascorbic acid. The 4-nitro group’s electron-withdrawing effect enhances radical stabilization, while the thiol group directly quenches free radicals .

What computational tools predict binding interactions with biological targets (e.g., kinases)?

Advanced Research Question

- Molecular Docking (AutoDock Vina) : The triazole core and nitro group form hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR).

- MD Simulations (GROMACS) : Assess binding stability over 100 ns, with RMSD <2 Å indicating robust interactions.

- Pharmacophore Mapping : Identifies critical features (e.g., aromaticity, hydrogen bond acceptors) for target engagement .

How are structure-activity relationships (SAR) systematically investigated for this compound class?

Advanced Research Question

- Analog Synthesis : Vary substituents (e.g., replace 4-nitro with 4-fluoro or 4-methoxy).

- Biological Screening : Test analogs in parallel for cytotoxicity, antimicrobial activity, and solubility.

- Multivariate Analysis : PCA or PLS regression correlates structural descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.